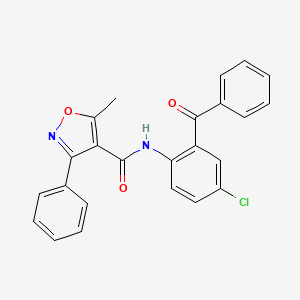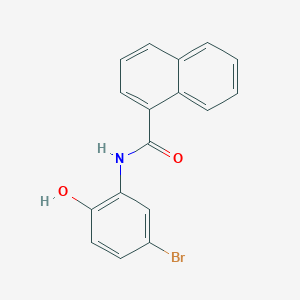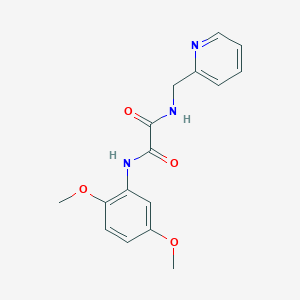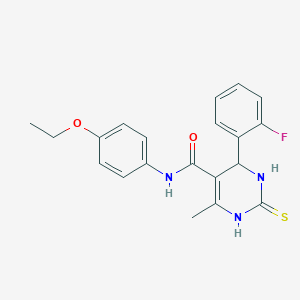
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 11-7082 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as immune responses, inflammation, and cell survival. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 inhibits the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages and other immune cells. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been shown to inhibit the replication of viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 in lab experiments is its specificity and potency in inhibiting the NF-κB signaling pathway. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been shown to be effective in inhibiting NF-κB activation at low concentrations, making it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 is its potential toxicity and off-target effects at higher concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082. One area of interest is the development of novel drugs based on the structure of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 for the treatment of various diseases such as cancer and viral infections. Another potential direction is the investigation of the role of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 in other cellular processes and signaling pathways, which may provide new insights into its mechanism of action and potential therapeutic applications. Additionally, the development of more specific and potent inhibitors of the NF-κB signaling pathway may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 involves the reaction of 2-benzoyl-4-chloroaniline with 5-methyl-3-phenylisoxazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 11-7082 has been found to have anti-viral properties by inhibiting the replication of viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-15-21(22(27-30-15)16-8-4-2-5-9-16)24(29)26-20-13-12-18(25)14-19(20)23(28)17-10-6-3-7-11-17/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZOPSSHZEQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)